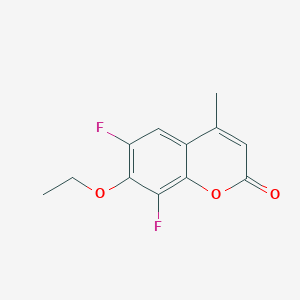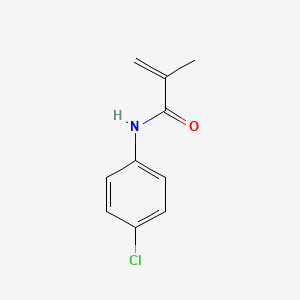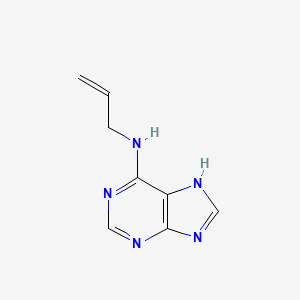
6,8-Difluoro-7-etoxi-4-metilcumarina
Descripción general
Descripción
6,8-Difluoro-7-ethoxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry. This particular compound is characterized by the presence of two fluorine atoms at positions 6 and 8, an ethoxy group at position 7, and a methyl group at position 4 on the coumarin backbone.
Aplicaciones Científicas De Investigación
6,8-Difluoro-7-ethoxy-4-methylcoumarin has several applications in scientific research:
Fluorescent Probes: Used as a fluorescent probe in biochemical assays due to its strong fluorescence properties.
Enzyme Activity Assays: Employed in assessing cytochrome P450 enzyme activity.
Biological Labeling: Utilized in labeling biomolecules for imaging and detection purposes.
Pharmaceutical Research: Investigated for potential therapeutic applications due to its biological activity.
Mecanismo De Acción
Target of Action
The primary targets of 6,8-Difluoro-7-ethoxy-4-methylcoumarin are organophosphatases (OPases) . These enzymes play a crucial role in various biological processes, including signal transduction, energy storage and transfer, and protein regulation .
Mode of Action
6,8-Difluoro-7-ethoxy-4-methylcoumarin interacts with its targets by serving as a fluorogenic substrate . Specifically, it is hydrolyzed by OPases, such as mammalian serum paraoxonase and bacterial organophosphorus hydrolase (OPH) . This interaction results in the release of a fluorescent product, allowing the activity of these enzymes to be monitored .
Biochemical Pathways
The compound’s interaction with OPases affects the biochemical pathways associated with these enzymes. For instance, OPases are involved in the hydrolysis of organophosphates, a process crucial in detoxification and signal transduction . By serving as a substrate for these enzymes, 6,8-Difluoro-7-ethoxy-4-methylcoumarin can influence these pathways and their downstream effects .
Pharmacokinetics
As a fluorophore, it is likely to have unique absorption and emission properties that could influence its bioavailability .
Result of Action
The hydrolysis of 6,8-Difluoro-7-ethoxy-4-methylcoumarin by OPases results in the release of a fluorescent product . This fluorescence can be used to monitor the activity of these enzymes, providing a valuable tool for studying their roles in various biological processes .
Action Environment
The action of 6,8-Difluoro-7-ethoxy-4-methylcoumarin is likely influenced by various environmental factors. For instance, the compound should be stored at room temperature and protected from light to maintain its stability and efficacy . Additionally, the pH and the presence of other molecules in the environment could potentially affect the compound’s interaction with its targets .
Análisis Bioquímico
Biochemical Properties
6,8-Difluoro-7-ethoxy-4-methylcoumarin can be used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye . It has been conjugated to streptavidin or secondary antibodies for flow cytometry and used to label bacteria for multi-color fluorescence in situ hybridization (FISH) .
Cellular Effects
It has been used to label bacteria for multi-color fluorescence in situ hybridization (FISH), indicating that it may interact with cellular components .
Molecular Mechanism
It has been used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye , suggesting that it may interact with these types of molecules.
Temporal Effects in Laboratory Settings
It is known to be used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye .
Metabolic Pathways
It has been used as a reference standard for ether, ester, and phosphate substrates derived from this blue-fluorescent dye , suggesting that it may interact with these types of molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-7-ethoxy-4-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-difluoro-4-methylcoumarin and ethyl iodide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Ethylation: The ethylation of 6,8-difluoro-4-methylcoumarin is achieved by reacting it with ethyl iodide, resulting in the formation of 6,8-Difluoro-7-ethoxy-4-methylcoumarin.
Industrial Production Methods
Industrial production of 6,8-Difluoro-7-ethoxy-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Difluoro-7-ethoxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarins.
Substitution: Halogen atoms (fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of substituted coumarins with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Difluoro-7-hydroxy-4-methylcoumarin: Similar structure but with a hydroxy group instead of an ethoxy group.
7-Ethoxy-4-methylcoumarin: Lacks the fluorine atoms present in 6,8-Difluoro-7-ethoxy-4-methylcoumarin.
6,8-Difluoro-4-methylcoumarin: Lacks the ethoxy group at position 7.
Uniqueness
6,8-Difluoro-7-ethoxy-4-methylcoumarin is unique due to the presence of both fluorine atoms and an ethoxy group, which contribute to its distinct chemical and physical properties. These modifications enhance its fluorescence and make it a valuable tool in various scientific applications.
Propiedades
IUPAC Name |
7-ethoxy-6,8-difluoro-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O3/c1-3-16-12-8(13)5-7-6(2)4-9(15)17-11(7)10(12)14/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMDJZQBUMWFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=CC(=O)OC2=C1F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376346 | |
| Record name | 6,8-Difluoro-7-ethoxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215868-24-9 | |
| Record name | 6,8-Difluoro-7-ethoxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methylimidazo[1,5-a]pyridine](/img/structure/B1621335.png)
![4-(4-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1621336.png)
![1-[2-(2-Chlorophenoxy)ethyl]piperazine](/img/structure/B1621337.png)





![ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylate](/img/structure/B1621349.png)





